REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][N:12]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]>CO.C1COCC1.[Ni]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2[N:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]
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Name
|
|
Quantity
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2.85 g
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Type
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reactant
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Smiles
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COC=1C=C(C=CC1OC)C1=NC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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27 mL
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Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.1 g
|
Type
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catalyst
|
Smiles
|
[Ni]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added
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Type
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FILTRATION
|
Details
|
After that, the RM was filtered over celite
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Type
|
WASH
|
Details
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the catalyst was washed with MeOH
|
Type
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CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |